3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, an oxadiazole ring, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent.
Coupling of the Pyrazole and Oxadiazole Rings: The pyrazole and oxadiazole rings can be coupled through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Benzodioxine Moiety: The benzodioxine moiety can be introduced through a cyclization reaction involving a phenol derivative and an appropriate diol.
Final Coupling and Functionalization: The final step involves coupling the benzodioxine moiety with the pyrazole-oxadiazole intermediate, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable synthetic methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzodioxine moieties.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and benzodioxine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Dehydrating Agents: Phosphorus oxychloride, thionyl chloride
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrazole and benzodioxine rings
Reduction Products: Reduced derivatives of the oxadiazole ring
Substitution Products: Substituted derivatives at the pyrazole and benzodioxine rings
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology
In biology, the compound has shown potential as a bioactive molecule with various pharmacological properties. It has been studied for its antimicrobial, anti-inflammatory, and anticancer activities .
Medicine
In medicine, the compound is being investigated as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery .
Industry
In industry, the compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the fields of electronics, photonics, and materials science .
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-amine: A pyrazole derivative with similar structural features.
1,3,4-oxadiazole-2-thiol: An oxadiazole derivative with similar reactivity.
2,3-dihydro-1,4-benzodioxine: A benzodioxine derivative with similar properties.
Uniqueness
The uniqueness of 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide lies in its combination of multiple heterocyclic rings and functional groups. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-13(24-12-6-4-3-5-11(12)23-9)14(22)18-16-20-19-15(25-16)10-7-8-17-21(10)2/h3-9,13H,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCRWRQRLLOFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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